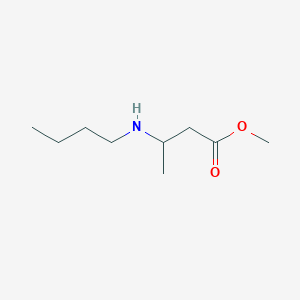

Methyl 3-(butylamino)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(butylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJYUFAUWNVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Butylamino Butanoate and Its Analogues

Direct Nucleophilic Addition Strategies

Direct nucleophilic addition, primarily through the conjugate addition of amines to α,β-unsaturated esters, is the most straightforward method for synthesizing β-amino esters. This approach, known as the aza-Michael reaction, involves the 1,4-addition of a nitrogen nucleophile to an electron-deficient alkene, providing a direct route to the target scaffold.

Optimization of Aza-Michael Addition Reactions for Beta-Amino Ester Formation

The aza-Michael reaction, while conceptually simple, is influenced by numerous parameters that can affect its efficiency, yield, and selectivity. The reaction involves the addition of an amine, such as n-butylamine, to an α,β-unsaturated ester, like methyl crotonate. Optimization of this process requires a detailed investigation of reaction conditions and a thorough understanding of how the structure of the reactants impacts their reactivity.

The conditions under which the aza-Michael addition is performed play a critical role in its outcome. Key variables include the solvent, temperature, and the presence or absence of a catalyst.

Solvent Effects: The choice of solvent significantly impacts the rate and yield of the aza-Michael addition. Protic solvents, particularly polar ones, can facilitate the reaction by stabilizing the zwitterionic intermediate formed during the addition and assisting in proton transfer. researchgate.net For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to favor the conjugate addition of even weak nucleophiles. In some cases, water has been used as an environmentally benign solvent, with catalysts like ceric ammonium (B1175870) nitrate (CAN) promoting high yields in short reaction times. organic-chemistry.org However, reactions can also be highly effective under solvent-free conditions, which aligns with the principles of green chemistry. semnan.ac.irtandfonline.com The reaction of p-methoxyaniline with methyl acrylate (B77674), for example, proceeds with a 90% yield in the presence of trimethylsilyl (B98337) chloride (TMSCl) under solvent-free conditions at 60°C, whereas the yield is low in organic solvents like CH₂Cl₂ and CH₃CN. semnan.ac.ir

Temperature and Catalysis: Temperature is another crucial factor; while some reactions proceed efficiently at room temperature, others require heating to achieve reasonable rates and yields. researchgate.net Catalysis is often employed to enhance the reaction rate and selectivity. Both Lewis acids and Brønsted acids can activate the α,β-unsaturated ester, making it more electrophilic. Catalysts such as LiClO₄, TMSCl, and various organocatalysts have been successfully used to promote the aza-Michael addition of aliphatic and aromatic amines. semnan.ac.irresearchgate.netnih.gov For example, the LiClO₄-catalyzed reaction of secondary amines with ethyl acrylate proceeds in high yield at room temperature under solvent-free conditions. researchgate.net

| Amine | Ester | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| p-Methoxyaniline | Methyl acrylate | TMSCl (10 mol%) | Solvent-free | 60 | 120 min | 90 | semnan.ac.ir |

| Piperidine | Ethyl acrylate | CAN (3 mol%) | Water | RT | 15 min | 99 | organic-chemistry.org |

| Morpholine | Ethyl acrylate | LiClO₄ (10 mol%) | Solvent-free | RT | 72 h | 95 | researchgate.net |

| Aniline | Methyl crotonate | None | HFIP | RT | 17 h (14 kbar) | 45 | |

| Aniline | Methyl crotonate | None | Methanol (B129727) | RT | 17 h (14 kbar) | 0 |

The structural features of both the amine nucleophile and the α,β-unsaturated ester (Michael acceptor) profoundly affect the reaction's kinetics and outcome.

Amine Structure: The nucleophilicity of the amine is a key determinant of reactivity. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines. semnan.ac.irtandfonline.com For aromatic amines, the presence of electron-donating groups on the aromatic ring increases nucleophilicity and reaction rate, while electron-withdrawing groups have the opposite effect. For instance, 4-nitroaniline is often reported to be unreactive under conditions where aniline or methoxyaniline react smoothly. semnan.ac.irtandfonline.com Steric hindrance around the nitrogen atom can also slow the reaction. researchgate.net

Ester Structure: The reactivity of the Michael acceptor is governed by the electron-withdrawing strength of the ester group and steric hindrance around the C=C double bond. α,β-Unsaturated esters are generally effective Michael acceptors. However, increased substitution at the α- or β-positions of the unsaturated ester can decrease reactivity due to steric hindrance, which impedes the approach of the nucleophile. researchgate.net For example, the reaction rate tends to decrease as the size of substituents on the alkene increases. researchgate.net While primary amines can potentially undergo a second addition to form a di-adduct, studies often show that under controlled conditions, mono-addition products can be selectively obtained. semnan.ac.ir

| Amine | Michael Acceptor | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butylamine | Methyl acrylate | SiO₂-AlCl₃, 60°C, Solvent-free | 0.5 h | 98 | tandfonline.com |

| Aniline | Methyl acrylate | SiO₂-AlCl₃, 60°C, Solvent-free | 1 h | 96 | tandfonline.com |

| 4-Nitroaniline | Methyl acrylate | SiO₂-AlCl₃, 60°C, Solvent-free | 24 h | No reaction | tandfonline.com |

| Piperidine | Methyl crotonate | CAN (3 mol%), Water, RT | 20 min | 92 | organic-chemistry.org |

| n-Butylamine | Acrylonitrile | CAN (3 mol%), Water, RT | 15 min | 95 | organic-chemistry.org |

Controlled Esterification and Amine Alkylation Pathways

Alternative and complementary strategies to the direct aza-Michael addition involve the formation of the β-amino acid followed by esterification, or the synthesis of a simpler β-amino ester followed by N-alkylation. These pathways offer greater modularity for creating diverse analogues.

The esterification of a β-amino acid, such as 3-(butylamino)butanoic acid, is a fundamental transformation. The classic Fischer esterification is a widely used method, involving the reaction of the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

An alternative method for generating the acid catalyst in situ involves the reaction of chlorosulfonic acid with the alcohol. google.com This approach has been shown to be effective for a variety of amino acids. The reaction is typically performed at temperatures between 50°C and 120°C. google.com For instance, suspending the amino acid in the desired alcohol, followed by the dropwise addition of chlorosulfonic acid and heating, can lead to high conversion to the corresponding ester. google.com

To synthesize analogues of Methyl 3-(butylamino)butanoate with different N-substituents, selective N-alkylation of a precursor like methyl 3-aminobutanoate is a key strategy. Traditional methods often involve reductive amination of an aldehyde or nucleophilic substitution with an alkyl halide. nih.gov However, these methods can suffer from drawbacks such as over-alkylation, leading to mixtures of secondary and tertiary amines, and poor atom economy. nih.gov

More advanced and selective methods have been developed. One powerful strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses an alcohol as the alkylating agent. nih.gov This process, often catalyzed by ruthenium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct. This method is highly atom-economical and can be performed under base-free conditions, which is crucial for preserving the stereochemical integrity of chiral centers often present in amino acid derivatives. nih.govresearchgate.net Another selective method involves the reductive alkylation of amines using nitriles under catalytic hydrogenation conditions, which has been shown to be highly effective for the selective synthesis of secondary amines.

Catalytic Approaches in this compound Synthesis

The synthesis of β-amino esters, such as this compound, has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches offer high levels of control over stereochemistry, crucial for applications where specific enantiomers are required. Key strategies include organocatalysis, which utilizes small organic molecules to mediate asymmetric transformations, and biocatalysis, which employs enzymes for their exceptional selectivity and mild reaction conditions.

Biocatalytic Routes Utilizing Immobilized Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH and exhibit remarkable chemo-, regio-, and enantioselectivity. mdpi.comnih.gov For the production of enantiomerically pure this compound, lipases are particularly relevant enzymes. nih.govnih.gov The immobilization of these enzymes is a key strategy to enhance their stability and reusability, making the process economically viable for industrial applications. researchgate.netmdpi.com

Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the hydrolysis of ester bonds in triacylglycerols. jocpr.com In organic synthesis, their utility is expanded due to their stability in organic solvents and their ability to catalyze a variety of transformations, including esterification, transesterification, and aminolysis with high selectivity. nih.govnih.govchemrxiv.org

Kinetic Resolution: The most common application of lipases in synthesizing chiral β-amino esters is the kinetic resolution of a racemic mixture. nih.gov In this process, the enzyme selectively catalyzes a reaction (e.g., hydrolysis, aminolysis, or acylation) on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. jocpr.commdpi.com For instance, racemic this compound could be resolved by lipase-catalyzed hydrolysis, where the enzyme selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer. mdpi.com Lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase (PSL) are known for their promiscuity and high enantioselectivity in such resolutions. nih.govmdpi.com

Direct Aza-Michael Addition: While less common, some lipases can directly catalyze the aza-Michael addition of an amine to an α,β-unsaturated ester. mdpi.com For example, the synthesis of various β-amino acid esters has been achieved via a lipase-catalyzed Michael reaction of amines with acrylates. mdpi.comresearchgate.net This approach can be highly chemo- and enantioselective, depending on the enzyme and reaction conditions. nih.govdoaj.org

The table below presents findings from studies on lipase-catalyzed synthesis of β-amino esters.

| Lipase Source | Reaction Type | Substrates | Solvent | Key Finding |

| Burkholderia cepacia (PSIM) | Hydrolysis (Resolution) | Racemic β-amino carboxylic esters | iPr₂O / H₂O | Excellent ee (≥99%) and good yields (>48%) for both unreacted ester and product acid. mdpi.com |

| Candida antarctica Lipase B (CalB) | Aza-Michael Addition & Resolution | Benzylamine, Methyl Crotonate | n-hexane / 2M2B | Solvent polarity influences both chemoselectivity of the addition and enantioselectivity of the subsequent resolution. nih.govdoaj.org |

| Thermomyces lanuginosus (TL IM) | Aza-Michael Addition | Aromatic amines, Acrylates | Methanol | High yields in a continuous-flow microreactor with a short residence time (30 min). mdpi.comresearchgate.net |

For practical and industrial applications, the use of free enzymes in solution is often inefficient due to issues with stability, recovery, and reuse. mdpi.com Enzyme immobilization, the process of confining enzymes to a solid support, addresses these challenges. nih.govnih.gov

Immobilization Techniques:

Physical Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the surface of a carrier. nih.gov It is simple and low-cost, but the enzyme can sometimes leach from the support due to the weak binding forces. nih.gov

Covalent Attachment: This involves the formation of strong covalent bonds between functional groups on the enzyme's surface (e.g., amino groups of lysine) and an activated support matrix (e.g., epoxy-activated silica (B1680970) or polymers like Immobead 150). nih.govresearchgate.net This method provides robust immobilization, preventing enzyme leakage and often enhancing thermal and operational stability. nih.govcsic.es

Entrapment/Encapsulation: In this technique, the enzyme is physically confined within the porous network of a polymer gel or membrane. nih.gov This method protects the enzyme from the bulk environment but can sometimes lead to mass transfer limitations for the substrate and product. nih.gov

Reactor Design: The choice of reactor is critical for maximizing the efficiency of an immobilized biocatalyst system.

Packed-Bed Reactor (PBR): In a PBR, the immobilized enzyme particles are packed into a column, and the substrate solution is passed through it. researchgate.net This continuous-flow setup allows for high productivity, simple operation, and easy product separation. researchgate.net PBRs have been successfully used for the continuous synthesis of esters using immobilized lipases. researchgate.net

Fluidized-Bed Reactor (FBR): An FBR is suitable for reactions where substrate or product inhibition occurs, or when dealing with viscous solutions. The upward flow of the reaction medium causes the immobilized enzyme particles to be suspended (fluidized), which improves mass transfer compared to a PBR.

Continuous-Flow Microreactors: These reactors offer advantages such as high surface-area-to-volume ratios, rapid heat and mass transfer, and precise control over reaction parameters like residence time. mdpi.comresearchgate.net Lipase-catalyzed synthesis of β-amino esters has been demonstrated in microreactors, achieving high yields in very short times. mdpi.com

The combination of robust immobilization techniques and efficient reactor design is essential for developing sustainable and scalable biocatalytic processes for the synthesis of this compound and its analogues. mdpi.comresearchgate.net

Multicomponent Reaction (MCR) Strategies for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for generating molecular diversity. These reactions are highly atom-economical and step-efficient, making them ideal for creating libraries of complex molecules based on the β-amino ester core.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. libretexts.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product. rsc.orgrsc.org

For the synthesis of derivatives related to this compound, the core components can be varied extensively. By employing a bifunctional starting material, such as a β-amino acid, the reaction can be streamlined into a three-component reaction (U-3CR). rsc.org This approach allows for the direct incorporation of the β-amino ester scaffold into a more complex, peptide-like structure. The versatility of the Ugi reaction enables the rapid assembly of diverse functional groups around the central core, facilitating the exploration of structure-activity relationships in medicinal chemistry and materials science. libretexts.orgacs.org

The Passerini and Biginelli reactions are other prominent MCRs that can be adapted to synthesize complex heterocyclic systems incorporating a β-amino ester motif.

The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. rsc.org While not directly forming a β-amino ester, the Passerini reaction can be used in sequential strategies. For instance, a component bearing a β-amino ester moiety could be used as the carboxylic acid or carbonyl input, thereby appending the α-acyloxy carboxamide structure to the core.

The Biginelli reaction is a cyclocondensation reaction between an aldehyde, a β-keto ester, and urea (or thiourea) to yield 3,4-dihydropyrimidin-2(1H)-ones (DHMPs). organic-chemistry.orgnih.gov This reaction is highly relevant as it directly utilizes a β-dicarbonyl compound, a close structural relative of the β-amino ester core. A β-keto ester serves as a key building block, and the resulting DHMP structure can be considered a complex derivative. Research has demonstrated the successful combination of the Biginelli and Passerini reactions in a sequential approach to generate highly functionalized heterocyclic products, further expanding the molecular complexity achievable from simple starting materials. organic-chemistry.org

| Reaction | Components | Core Product | Relevance to β-Amino Ester Core |

| Ugi (U-4CR) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Creates complex peptide-like derivatives. |

| Passerini (P-3CR) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Used in sequential synthesis to append functionality. |

| Biginelli | Aldehyde, β-Keto Ester, Urea | Dihydropyrimidinone (DHMP) | Directly incorporates a related β-carbonyl scaffold into a heterocycle. |

Strategies for Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods for the stereoselective synthesis of the enantiomers of this compound are of significant importance.

Asymmetric catalysis offers an efficient route to enantiomerically enriched β-amino esters by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. The catalytic asymmetric addition of nucleophiles to imines or imine equivalents is a well-established strategy. resolvemass.ca

One powerful method is the catalytic asymmetric Mukaiyama-Mannich reaction. In this approach, a silyl (B83357) ketene acetal reacts with an imine in the presence of a chiral Lewis acid or Brønsted acid catalyst. For instance, confined imidodiphosphorimidate (IDPi) catalysts have been shown to facilitate the reaction of bis-silyl ketene acetals with aminomethyl ethers, delivering free β²-amino acids in high yields and excellent enantioselectivities (e.g., up to a 95:5 enantiomeric ratio). waters.comresearchgate.net This method is notable for directly producing the free amino acid without the need for protecting groups, and the catalyst can often be recovered and reused. waters.comresearchgate.net

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.

A highly effective application of this strategy involves the diastereoselective conjugate addition of an amine to an α,β-unsaturated amide derived from a chiral amino alcohol. For example, (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary. nih.govjocpr.com The amine (e.g., butylamine) adds to the unsaturated system with high diastereoselectivity, guided by the stereochemistry of the auxiliary. The resulting β-amino amide adducts can then be readily converted into the desired chiral β-amino esters in good yields. nih.govjocpr.com

Another approach involves using chiral auxiliaries such as hexahydrobenzoxazolidinones. These are acylated and then alkylated with high diastereoselectivity, followed by removal of the auxiliary to yield the enantiopure β-amino acid derivatives. commonorganicchemistry.com

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. For instance, cyclic β-amino esters can be synthesized from simple amino acids like methionine or serine, where the inherent chirality of the starting material dictates the stereochemistry of the final product. stackexchange.com

| Strategy | Method | Key Reagents/Features | Typical Outcome |

| Asymmetric Catalysis | Mukaiyama-Mannich | Silyl Ketene Acetal, Chiral IDPi Catalyst | High yield and enantioselectivity (e.g., 95:5 e.r.). waters.comresearchgate.net |

| Chiral Auxiliary | Aza-Michael Addition | (S,S)-(+)-pseudoephedrine | High diastereoselectivity, good yields. nih.govjocpr.com |

| Chiral Auxiliary | Alkylation | Hexahydrobenzoxazolidinones | High diastereoselectivity. commonorganicchemistry.com |

Post-Synthetic Modification and Derivatization Strategies for Functionalization

Post-synthetic modification involves the chemical transformation of a pre-formed molecule to introduce new functional groups or build more complex structures. The this compound scaffold contains two key functional handles amenable to derivatization: a secondary amine and a methyl ester.

The secondary amine is a versatile nucleophile that can undergo a variety of transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides). This is a common strategy to introduce a wide range of substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., dansyl chloride) produces stable sulfonamides, a functional group prevalent in many therapeutic agents.

N-Alkylation: The amine can be further alkylated by reacting with alkyl halides, though care must be taken to avoid over-alkylation to the quaternary ammonium salt. Reductive amination is an alternative method for controlled alkylation.

The methyl ester group can also be selectively transformed:

Reduction to Alcohol: The ester can be reduced to the corresponding 1,3-amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. Milder and more selective reagents, such as sodium borohydride in combination with iodine (NaBH₄/I₂), can also be employed, particularly for reducing amino acid derivatives. The resulting β-amino alcohols are valuable chiral building blocks in their own right. waters.com

Amidation: Direct reaction of the ester with an amine to form an amide can be achieved under base-promoted conditions, for example, using potassium tert-butoxide in DMSO. researchgate.net This allows for the conversion of the ester into a diverse range of β-amino amides.

These derivatization strategies are crucial for creating analogues for biological screening and for preparing molecules for analytical purposes, such as conjugation to fluorescent tags like o-phthalaldehyde (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for HPLC analysis. libretexts.orgjocpr.com

| Functional Group | Modification Reaction | Reagents | Product |

| Secondary Amine | N-Acylation | Acyl Chloride, Base | N-Acyl β-Amino Ester (Amide) |

| Secondary Amine | N-Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl β-Amino Ester (Sulfonamide) |

| Methyl Ester | Reduction | LiAlH₄ or NaBH₄/I₂ | β-Amino Alcohol |

| Methyl Ester | Amidation | Amine, t-BuOK/DMSO | β-Amino Amide |

Elucidation of Reaction Mechanisms and Investigation of Chemical Transformations of Methyl 3 Butylamino Butanoate

Mechanistic Investigations of Compound Formation

The primary route for the synthesis of Methyl 3-(butylamino)butanoate is the Aza-Michael addition, a type of conjugate addition. This reaction involves the addition of a nitrogen nucleophile, in this case, butylamine (B146782), to an α,β-unsaturated carbonyl compound, methyl crotonate.

The Aza-Michael addition of butylamine to methyl crotonate proceeds through a nucleophilic attack of the amine on the β-carbon of the unsaturated ester. wikipedia.org The reaction is a classic example of a 1,4-conjugate addition. organic-chemistry.org

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl crotonate. This is the key bond-forming step.

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a zwitterionic intermediate where the nitrogen atom bears a positive charge and a negative charge is delocalized over the α-carbon and the carbonyl oxygen, forming an enolate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the α-carbon of the enolate. This step can be facilitated by a solvent molecule or another amine molecule, which acts as a proton shuttle. researchgate.net

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto (in this case, ester) form, yielding the final product, this compound.

The reaction can often be performed without a catalyst, sometimes using water as a medium which can play a catalytic role in the proton transfer steps. researchgate.netdcu.ie However, Lewis acids or Brønsted acids can be employed to activate the Michael acceptor, increasing the reaction rate. whiterose.ac.uk

Kinetic investigations of Aza-Michael additions reveal that the reaction order can vary depending on the conditions. Theoretical studies on the catalyst-free addition of n-butylamine to methyl acrylate (B77674) in water suggest the involvement of multiple water molecules in the transition state, lowering the activation barrier. researchgate.net Experimental studies on the addition of secondary amines to dimethyl itaconate have shown that the reaction can be influenced by the choice of catalyst, solvent, and amine concentration. whiterose.ac.uk The reaction rate is often dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

Below is a table summarizing kinetic findings from a related Aza-Michael reaction, which can serve as a model for understanding the synthesis of this compound.

| Reactants | Catalyst/Solvent | Key Kinetic Finding | Reference |

|---|---|---|---|

| n-Butylamine + Methyl Acrylate | Water (catalytic role) | DFT calculations show water molecules assist in proton transfer, lowering the activation free energy. | researchgate.net |

| Dibutylamine + Dimethyl Itaconate | Neat (no solvent) | Reaction order changes with amine concentration, suggesting a complex mechanism. | whiterose.ac.uk |

| Piperidine + Dimethyl Itaconate | Methanol (B129727) | Alcohols as solvents can provide rate enhancements compared to non-polar solvents. | whiterose.ac.uk |

Transformations Involving the Ester Functionality of this compound

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution, allowing for transformations such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'-OH) to replace the methyl group with a different alkyl group (R'). The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: This mechanism involves a nucleophilic attack by an alkoxide ion (R'O⁻) on the ester carbonyl carbon. youtube.com A tetrahedral intermediate is formed, which then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester. To drive the equilibrium towards the product, the reactant alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. The reactant alcohol then attacks this carbon. Following proton transfers, methanol is eliminated, and deprotonation of the new carbonyl group yields the final transesterified product. masterorganicchemistry.com

Applications of transesterification of β-amino esters include the synthesis of polymers and the modification of molecules to alter their physical properties, such as boiling point or solubility. For example, converting the methyl ester to a higher alkyl ester could be a step in producing novel monomers for poly(β-amino ester)s.

Hydrolysis of the ester functionality in this compound yields 3-(butylamino)butanoic acid and methanol. This reaction can be achieved under acidic or basic conditions.

Alkaline Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. core.ac.uk The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylate salt and methanol. Subsequent acidification is required to obtain the free carboxylic acid. The mechanism is generally a bimolecular acyl-oxygen cleavage (BAC2). core.ac.uk The rate of hydrolysis can be influenced by the structure adjacent to the ester; the neighboring amino group can potentially participate in or influence the reaction. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. The ester is protonated by an acid, followed by the nucleophilic attack of water. After proton transfers, methanol is eliminated as a leaving group.

Enzymatic Hydrolysis: Lipases can be used for the enantioselective hydrolysis of β-amino esters. mdpi.com This method allows for the kinetic resolution of racemic mixtures, providing access to enantiomerically enriched β-amino acids or esters. For example, Candida antarctica lipase (B570770) B (CALB) has been used for the selective hydrolysis of one enantiomer of a β-amino ester, leaving the other unreacted. mdpi.com

The controlled cleavage of the ester is crucial in applications where the β-amino acid is the desired final product or when the ester acts as a protecting group for the carboxylic acid functionality.

Transformations Involving the Amine Functionality

The secondary amine in this compound is nucleophilic and can undergo various chemical transformations, such as alkylation and acylation.

N-Alkylation: The nitrogen atom can be further alkylated using alkyl halides or through reductive amination. A more sustainable approach is the direct N-alkylation using alcohols, often catalyzed by transition metal complexes (e.g., Iridium or Ruthenium-based catalysts). nih.govresearchgate.net This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an iminium ion, followed by reduction. This allows for the synthesis of tertiary amines from secondary amines.

N-Acylation: The amine can react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form amides. For example, reaction with acetyl chloride would yield Methyl 3-(N-butylacetamido)butanoate. This transformation is useful for installing protecting groups on the nitrogen or for synthesizing more complex molecules. The reaction of a primary amine with a carboxylic acid to form an amide is a condensation reaction. youtube.com

Reaction with Carbonyls: The secondary amine can react with aldehydes or ketones to form enamines, which are valuable synthetic intermediates.

These transformations of the amine functionality are essential for building more complex molecular architectures, modifying the compound's properties, and synthesizing derivatives for various applications in organic and medicinal chemistry.

Selective Acylation and Alkylation Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group in this compound makes it a nucleophilic center, readily participating in acylation and alkylation reactions.

Acylation: The amino group can be selectively acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of reaction conditions, including the solvent and the presence of a base to neutralize the acidic byproduct, can influence the reaction rate and yield.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | Methyl 3-(N-butylacetamido)butanoate | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine) |

| Acetic anhydride (B1165640) | Methyl 3-(N-butylacetamido)butanoate | Neat or in a solvent, optional catalyst (e.g., DMAP) |

| Benzoyl chloride | Methyl 3-(N-butylbenzamido)butanoate | Schotten-Baumann conditions (aqueous base) |

Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of tertiary amines. Controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts can be challenging and often requires careful control of stoichiometry and reaction conditions. Reductive amination provides an alternative route for controlled N-alkylation.

| Alkylating Agent | Product | Reaction Conditions |

| Methyl iodide | Methyl 3-(N-butyl-N-methylamino)butanoate | Polar aprotic solvent (e.g., DMF, acetonitrile) |

| Benzyl bromide | Methyl 3-(N-benzyl-N-butylamino)butanoate | Phase-transfer catalysis or in a polar solvent with a base |

Intramolecular and Intermolecular Cyclization Reactions to Form Heterocycles

The bifunctional nature of this compound allows for its use in the synthesis of various heterocyclic compounds through both intramolecular and intermolecular cyclization reactions.

Intramolecular Cyclization: Under appropriate conditions, the amino group can react with the ester functionality within the same molecule. For instance, heating in the presence of a suitable catalyst can promote intramolecular amidation to form a β-lactam (a four-membered cyclic amide). The formation of such strained rings often requires specific activation of the ester group or the use of coupling agents.

Intermolecular Cyclization: this compound can react with other molecules to form larger heterocyclic rings. For example, condensation with a dicarbonyl compound can lead to the formation of diazepines or other seven-membered rings. The reaction with isocyanates or isothiocyanates can yield substituted ureas or thioureas, which can then undergo further cyclization reactions.

| Reaction Type | Reactant(s) | Heterocyclic Product |

| Intramolecular Amidation | This compound | 1-Butyl-4-methylazetidin-2-one |

| Intermolecular Condensation | This compound, 1,3-Diketone | Substituted Dihydropyrimidine |

| Reaction with Isocyanate | This compound, Phenyl isocyanate | Cyclic Urea Derivative |

Competing Reaction Pathways and Stereochemical Control

The synthesis and subsequent reactions of this compound often involve competing reaction pathways and stereochemical considerations that are critical for achieving the desired product with high purity and in good yield.

Analysis of Aza-Michael Addition versus Aminolysis Competition

The synthesis of β-amino esters like this compound is commonly achieved through the aza-Michael addition of an amine to an α,β-unsaturated ester. rsc.orgresearchgate.net In the case of this compound, this involves the reaction of n-butylamine with methyl crotonate or methyl isocrotonate.

However, a competing reaction, aminolysis of the ester, can also occur where the amine attacks the carbonyl carbon of the ester, leading to the formation of an amide and methanol. The outcome of the reaction is dependent on several factors:

Reaction Temperature: Higher temperatures generally favor aminolysis, which has a higher activation energy.

Catalyst: The use of certain catalysts can selectively promote the aza-Michael addition.

Steric Hindrance: The steric bulk of the amine and the ester can influence the preferred reaction pathway.

The aza-Michael reaction is a powerful tool for forming carbon-nitrogen bonds. rsc.orgresearchgate.net

Regioselectivity and Diastereoselectivity in Chemical Transformations

Regioselectivity: In reactions where there are multiple potential reaction sites, regioselectivity refers to the preference for one direction of bond making or breaking over all others. For instance, in the alkylation of the N-acyl derivative of this compound, deprotonation can occur at either the α-carbon to the carbonyl or the α-carbon to the nitrogen. The regioselectivity of the subsequent alkylation will be influenced by the choice of base and reaction conditions.

Diastereoselectivity: this compound possesses a stereocenter at the C3 position. Chemical transformations involving this compound can therefore lead to the formation of diastereomers. For example, the reduction of a ketone derivative of this molecule will generate a new stereocenter, and the relative orientation of the substituents will determine the diastereomeric ratio of the product. The stereochemical outcome can often be controlled by using chiral reagents or catalysts.

| Transformation | Reagent/Condition | Potential for Stereochemical Control |

| Enolate Alkylation | LDA, Alkyl Halide | Diastereoselectivity dependent on enolate geometry and approach of the electrophile. |

| Ketone Reduction | NaBH4, Chiral Catalyst | Enantioselective or diastereoselective reduction can be achieved. |

Advanced Spectroscopic and Chromatographic Research Methodologies for Methyl 3 Butylamino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.cambridge.orgmdpi.comnih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the connectivity and three-dimensional arrangement of atoms. For Methyl 3-(butylamino)butanoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra provide the initial framework for the structure of this compound. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

To definitively assign these signals and establish the connectivity between atoms, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the butyl chain, as well as within the butanoate backbone.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the ester carbonyl group and the nitrogen atom in this compound. For instance, HMBC would show a correlation between the methyl protons of the ester group and the carbonyl carbon.

The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for this compound, along with key 2D NMR correlations.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|

| 1 | 3.67 | s | - | - | 2 |

| 3 | 2.45 | dd | 15.0, 6.0 | 4 | 2, 4, 5 |

| 3' | 2.35 | dd | 15.0, 8.0 | 4 | 2, 4, 5 |

| 4 | 3.10 | m | - | 3, 3', 5 | 2, 3, 5, 6 |

| 5 | 1.25 | d | 6.5 | 4 | 3, 4, 6 |

| 7 | 2.60 | t | 7.5 | 8 | 6, 8, 9 |

| 8 | 1.45 | m | - | 7, 9 | 7, 9, 10 |

| 9 | 1.35 | m | - | 8, 10 | 7, 8, 10 |

| 10 | 0.92 | t | 7.3 | 9 | 8, 9 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | HSQC Correlation (¹H) |

|---|---|---|

| 1 | 51.5 | 3.67 |

| 2 | 172.5 | - |

| 3 | 41.0 | 2.45, 2.35 |

| 4 | 49.0 | 3.10 |

| 5 | 20.0 | 1.25 |

| 7 | 47.0 | 2.60 |

| 8 | 32.0 | 1.45 |

| 9 | 20.5 | 1.35 |

Stereochemical Assignment and Conformational Analysis by NMR

This compound possesses a chiral center at the C4 position, meaning it can exist as two enantiomers (R and S). While standard NMR techniques cannot distinguish between enantiomers, they are powerful tools for determining the relative stereochemistry in diastereomers and for analyzing the conformational preferences of the molecule.

The stereochemical assignment can be achieved through the use of chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that are distinguishable by NMR. Alternatively, Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of protons. For conformational analysis, the magnitudes of coupling constants can be used to infer dihedral angles via the Karplus equation, providing insights into the preferred staggered or eclipsed conformations around the C-C bonds. Advanced techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can also be employed to study the three-dimensional structure in solution.

Mass Spectrometry for Molecular and Fragment Ion Characterization.nih.govacs.orgacs.orgchemicalbook.comorgchemboulder.com

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₉H₁₉NO₂), the expected exact mass can be calculated and compared to the experimentally determined value.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Exact Mass | Observed Exact Mass |

|---|

The close agreement between the calculated and observed exact masses would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule. The fragmentation of this compound is expected to occur at the weaker bonds, such as the C-N bond and the ester group. libretexts.org

A plausible fragmentation pathway would involve initial cleavage adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the ester group. libretexts.orgmiamioh.edu

Table 4: Predicted MS/MS Fragmentation Data for [this compound + H]⁺

| m/z of Fragment Ion | Proposed Structure of Fragment |

|---|---|

| 116 | [M - C₄H₉NH₂]⁺ |

| 102 | [M - C₄H₉]⁺ |

| 88 | [CH₃CH=NH⁺-C₄H₉] |

| 74 | [CH₃O-C(OH)=CH₂]⁺ |

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence for the identity of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis.cambridge.orgmdpi.comacs.org

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups. orgchemboulder.comdocbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also provide characteristic signals for the functional groups in this compound.

Table 5: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3300-3500 (broad) | 3300-3500 (weak) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C=O (ester) | Stretching | 1735-1750 | 1735-1750 |

| C-N | Stretching | 1000-1250 | 1000-1250 |

The presence of these characteristic bands in the IR and Raman spectra provides strong evidence for the presence of the respective functional groups within the molecule, thus supporting the proposed structure of this compound.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Advanced chromatographic methodologies provide the necessary resolution and sensitivity for the comprehensive analysis of this compound. These techniques are crucial for ensuring the quality and consistency of the compound for its intended applications.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is fundamental for the routine analysis of this compound, including its separation from starting materials, byproducts, and degradants, as well as for purity assessment. Given the chiral nature of many β-amino esters, chiral HPLC is often a primary consideration.

Method Development Strategy:

A typical HPLC method development for a β-amino ester like this compound would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often effective for the enantiomeric resolution of chiral amines and amino acid esters. yakhak.org The separation mechanism on these phases often involves hydrogen bonding, dipole-dipole interactions, and steric hindrance. chromatographyonline.com

The mobile phase composition is a critical parameter to optimize. A normal-phase approach might utilize a mixture of a non-polar solvent like hexane (B92381) with a polar alcohol such as isopropanol (B130326) or ethanol. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution. chromatographyonline.com Conversely, for acidic impurities, an acidic modifier like trifluoroacetic acid may be beneficial. chromatographyonline.com

Reversed-phase HPLC can also be employed, particularly if the compound or its impurities have sufficient hydrophobicity. A C18 or C8 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) is a common starting point.

Reaction Monitoring:

HPLC is an invaluable tool for real-time or at-line monitoring of the synthesis of this compound, which is often prepared via reductive amination of a carbonyl compound. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.comnih.gov By periodically sampling the reaction mixture and analyzing it by HPLC, researchers can track the consumption of reactants and the formation of the product and any intermediates or byproducts. This data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Validation Parameters:

Once an HPLC method is developed, it must be validated to ensure its reliability and accuracy for its intended purpose. Key validation parameters, in accordance with ICH guidelines, include: transharmreduction.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound. transharmreduction.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Table 1: Illustrative HPLC Method Parameters for β-Amino Ester Analysis

| Parameter | Typical Conditions |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210-230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Table 2: Representative HPLC Validation Data for a Similar Compound

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Repeatability (% RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (% RSD) | ≤ 2.0% | 1.2% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. nih.gov

Derivatization Strategies:

The presence of a secondary amine and an ester functional group in this compound allows for several derivatization approaches.

Acylation: The secondary amine can be readily acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). These reagents introduce fluorinated acyl groups, which enhance volatility and increase sensitivity for electron capture detection (ECD) if used, and provide characteristic fragmentation patterns in mass spectrometry. libretexts.org

Silylation: The active hydrogen on the secondary amine can be replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a more stable tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). scribd.com

A typical derivatization procedure involves dissolving the sample in a suitable solvent, adding the derivatizing reagent, and heating the mixture to ensure complete reaction. scribd.com

GC-MS Analysis:

The derivatized sample is then injected into the GC-MS system. A non-polar or medium-polarity capillary column is typically used for separation. The mass spectrometer provides structural information, allowing for the confirmation of the identity of the derivatized analyte and any impurities based on their mass spectra and fragmentation patterns.

Table 3: Example GC-MS Derivatization and Analysis Conditions

| Parameter | Typical Conditions |

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Reaction Conditions | Heat at 60-100°C for a specified time (e.g., 15-60 min) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Preparative Chromatography for Compound Isolation and Purification

When high-purity this compound is required, for example, for use as a reference standard or in subsequent synthetic steps, preparative chromatography is the method of choice. labcompare.comthermofisher.comwarwick.ac.uk This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect fractions of the purified compound. warwick.ac.uk

Methodology:

The development of a preparative HPLC method typically begins with an optimized analytical HPLC separation. labcompare.com The goal is to maximize the resolution between the peak of interest and any adjacent impurities. This analytical method is then scaled up to a larger diameter column packed with the same stationary phase. labcompare.com

The flow rate is increased proportionally to the cross-sectional area of the column to maintain a similar linear velocity. The sample load is also significantly increased to maximize throughput while maintaining the required purity of the collected fractions. A key consideration in preparative chromatography is the trade-off between loading capacity, resolution, and solvent consumption.

Fractions are collected as the purified compound elutes from the column. These fractions are then analyzed by analytical HPLC to assess their purity. Fractions meeting the desired purity specification are combined, and the solvent is removed, typically by evaporation, to yield the purified this compound.

Table 4: General Parameters for Preparative HPLC Purification

| Parameter | Typical Conditions |

| Column | Larger diameter (e.g., >20 mm) packed with the same stationary phase as the analytical method |

| Mobile Phase | Same as the optimized analytical method |

| Flow Rate | Scaled up from the analytical method (e.g., 10-100 mL/min) |

| Sample Load | Maximized while maintaining the desired resolution |

| Detection | UV, with the detector path length potentially adjusted for high concentrations |

| Fraction Collection | Based on time or detector signal |

Theoretical and Computational Chemistry Studies on Methyl 3 Butylamino Butanoate

Quantum Chemical Calculations of Molecular Structure and Reactivity

There is no available published research on the quantum chemical calculations specifically for Methyl 3-(butylamino)butanoate.

A search of scientific databases reveals no specific studies on the conformational analysis or potential energy surfaces of this compound. While methods for such analyses are well-established, involving techniques like ab initio and Density Functional Theory (DFT) calculations to map stable conformers nih.gov, they have not been applied to this compound in the available literature.

Information regarding transition state modeling for the synthesis or decomposition of this compound is absent from published research. Studies on similar, but structurally distinct, esters like methyl butanoate have explored thermal decomposition pathways using ab initio and DFT methods to identify transition states and determine rate constants. nih.govnih.gov However, the presence of the butylamino group would significantly alter potential reaction pathways, necessitating a dedicated study that has not yet been conducted.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

There are no specific molecular dynamics (MD) simulation studies for this compound in the scientific literature. MD simulations are a powerful tool for understanding how molecules behave in different environments and how they sample different shapes or conformations over time. This type of research is crucial for understanding a molecule's behavior in solution, but it has not been publicly documented for this compound.

In Silico Modeling for Intermolecular Interactions and Catalytic Systems

No dedicated in silico models for the intermolecular interactions or potential catalytic applications of this compound have been published. Such studies are vital for predicting how a molecule will interact with other molecules, including solvents, reagents, or biological targets, but this area remains uninvestigated for this specific ester.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There is a lack of published research on the theoretical prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound. Computational studies that calculate these parameters and validate them against experimental results are common for characterizing new or complex molecules. nih.gov For instance, research on the related compound methyl 3-amino-2-butenoate used DFT calculations to assign vibrational spectra, demonstrating the power of this approach. nih.gov However, a similar analysis for this compound is not available.

Applications of Methyl 3 Butylamino Butanoate in Materials Science and Industrial Chemistry

Methyl 3-(butylamino)butanoate as a Monomer in Polymer Synthesis

The presence of both an amine and an ester functionality makes this compound a promising candidate for the synthesis of novel polymeric materials, particularly poly(β-amino ester)s (PBAEs) and poly(ester amide)s. These classes of polymers are known for their biodegradability and biocompatibility, making them suitable for various biomedical applications. researchgate.netgoogle.com

Poly(β-amino ester)s are typically synthesized through the Michael addition of amines to diacrylates. nih.govrsc.org In a hypothetical scenario, the secondary amine of this compound could react with a diacrylate monomer, leading to the formation of a linear polymer with repeating amino ester units. The butyl and methyl ester groups would exist as pendant groups along the polymer backbone, influencing the material's physical properties such as its hydrophobicity, solubility, and thermal characteristics.

The synthesis of PBAEs is often a straightforward one-pot reaction that can be carried out under mild conditions, which is advantageous for industrial-scale production. nih.gov The properties of the resulting polymers can be readily tuned by the choice of the amine and diacrylate monomers. nih.gov While specific studies on this compound as a monomer are not prevalent in public literature, the general synthesis scheme for PBAEs provides a solid framework for its potential polymerization.

Alternatively, this compound could be utilized in the synthesis of poly(ester amide)s. This could be achieved through a polycondensation reaction where the amine group reacts with a dicarboxylic acid or its derivative, and the ester group is either retained as a pendant functionality or participates in further reactions. Poly(ester amide)s are valued for their combination of the mechanical strength of polyamides and the biodegradability of polyesters.

To achieve well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled polymerization techniques are essential. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that has been successfully applied to a wide range of functional monomers, including those with amine groups. researchgate.net

For a monomer like this compound, RAFT polymerization could potentially be employed to create block copolymers with distinct segments, leading to materials with unique self-assembly properties. The success of RAFT polymerization of amino-functionalized monomers often depends on the appropriate choice of RAFT agent and reaction conditions to avoid side reactions with the amine functionality. researchgate.netacs.org Recent advancements have demonstrated the synthesis of hybrid PBAE triblock copolymers using a RAFT polymerization grafting-from methodology, showcasing the potential to create complex and functional polymer architectures from PBAE scaffolds. ucl.ac.uknih.govnih.gov

The following table illustrates typical data obtained from the controlled polymerization of functional monomers, which could be analogous to what one might expect from the polymerization of monomers derived from this compound.

| Monomer System | Polymerization Technique | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| N,N'-(dimethylamino)ethyl methacrylate | RAFT | 8,100 | 1.21 | nih.gov |

| Styrene and L-proline functionalized styrene | RAFT | 5,000 - 11,000 | 1.10 - 1.25 | acs.org |

| Butanediol diacrylate and 3-amino-1-propanol | Michael Addition | Not Specified | Not Specified | ucl.ac.uk |

| Hexanediol diacrylate and piperazine | Michael Addition | Not Specified | Not Specified | ucl.ac.uk |

Role as a Chiral Building Block in Complex Organic Synthesis

Chirality is a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. Chiral β-amino acids and their derivatives are valuable building blocks for creating stereochemically defined molecules. nih.govpatsnap.com Assuming that an enantiomerically pure form of this compound is available, it could serve as a versatile chiral precursor in asymmetric synthesis.

The amine and ester functionalities of this compound can be chemically modified to produce more complex molecules that can act as chiral ligands for transition metal catalysts or as organocatalysts. For instance, the ester group could be reduced to an alcohol, yielding a chiral β-amino alcohol. Such compounds are known to be effective ligands in asymmetric catalysis, for example, in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com

Furthermore, the secondary amine could be functionalized, for example, by reaction with chlorodiphenylphosphine (B86185) to introduce phosphine (B1218219) groups, creating chiral phosphine ligands. mdpi.com Chiral phosphine ligands are pivotal in a wide range of asymmetric transformations, including hydrogenation and cross-coupling reactions. google.comnih.gov The specific stereochemistry of the ligand, originating from the chiral center in this compound, would be crucial for inducing high enantioselectivity in the catalyzed reaction.

Simple primary β-amino alcohols, which can be derived from the corresponding β-amino esters, have been shown to be efficient organocatalysts for asymmetric Michael additions. nih.gov This highlights the potential of derivatives of this compound to be precursors to a variety of effective chiral catalysts.

Enantiomerically pure β-amino esters are valuable starting materials for the synthesis of complex molecules with multiple stereocenters. The stereochemistry at the C3 position of this compound can be used to direct the stereochemical outcome of subsequent reactions, such as aldol (B89426) or Mannich-type reactions. mdpi.commdpi.com

For example, the enolate derived from this compound could react with an aldehyde in a stereoselective aldol reaction to create two new stereocenters with a defined relative and absolute configuration. The development of stereoselective synthesis of β-amino acid derivatives is an active area of research, with methods like conjugate addition of lithium amides to α,β-unsaturated esters being employed to create cyclic β-amino acid analogues. patsnap.com

The following table presents representative data from asymmetric reactions using chiral ligands or auxiliaries derived from amino acids, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Chiral Precursor/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Simple primary β-amino alcohols | up to 80 | up to 99 | nih.gov |

| Asymmetric α-Hydrazination of β-ketoesters | Chiral primary amine | 91 | 95 | acs.org |

| Asymmetric Transfer Hydrogenation of N-phosphinyl ketimines | (1S,2R)-1-amino-2-indanol | up to 82 (isolated yield) | up to 82 | mdpi.com |

| Asymmetric Alkylation of N-(diphenylmethylene)glycine tert-butyl ester | Trimeric cinchona alkaloid ammonium (B1175870) salt | Not Specified | High | mdpi.com |

Development of Functional Materials and Specialty Chemicals Utilizing this compound Derivatives

The chemical versatility of this compound allows for its derivatives to be incorporated into a variety of functional materials and specialty chemicals. The development of such materials often leverages the unique properties conferred by the amino ester moiety.

Derivatives of β-amino esters can be used to create functional polymers for specific applications. For example, by incorporating crosslinkable groups, it is possible to form hydrogels. Poly(β-amino ester) hydrogels are of particular interest for biomedical applications due to their biodegradability and responsiveness to environmental stimuli such as pH. itu.edu.trnih.govrsc.org These hydrogels can be designed to degrade at rates that match tissue regeneration processes. nih.gov

Furthermore, the amine functionality in polymers derived from this compound could be quaternized to create cationic polymers. These materials could find applications as antimicrobial coatings or as non-viral vectors for gene delivery. nih.gov

In the realm of specialty chemicals, derivatives of this compound could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. rsc.org The specific structure of this compound, with its butyl and methyl groups, could be tailored to optimize the properties of the final product, such as its solubility, bioavailability, or efficacy. The synthesis of β-amino acid derivatives is a significant area of research due to their presence in many biologically active molecules. acs.orgresearchgate.netmdpi.commdpi.com

Future Research Directions and Emerging Trends in Methyl 3 Butylamino Butanoate Chemistry

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a major focus in modern organic chemistry. For Methyl 3-(butylamino)butanoate and related β-amino esters, research is moving away from traditional methods that often require harsh conditions or hazardous materials.

Key areas of innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored as an alternative to conventional heating. rsc.org This method can dramatically reduce reaction times and often eliminates the need for a solvent, aligning with green chemistry principles. rsc.orgrsc.org For instance, the synthesis of poly(β-amino ester)s (PBAEs), for which this compound could be a precursor, has been successfully achieved using solvent-free microwave irradiation. rsc.org

Biocatalysis: Enzymes, particularly lipases, are gaining prominence as catalysts for the synthesis of β-amino esters. researchgate.net Lipases can operate under mild conditions and exhibit high selectivity, often catalyzing the formation of a single desired product with high purity. researchgate.net The enzyme Rhizomucor miehei lipase (B570770), for example, has shown high selectivity in the aza-Michael addition of amines to acrylates, a fundamental reaction for synthesizing β-amino esters. researchgate.net

Renewable Feedstocks: There is a growing trend towards using bio-based starting materials. Catalytic methods are being developed to convert renewable resources, such as β-hydroxyl acid esters derived from sugars or glycerol, into β-amino acid esters. springernature.com This approach, if applied to the synthesis of this compound, would significantly improve its sustainability profile.

Catalyst-Free Reactions: Research is also focused on developing reactions that proceed efficiently without any catalyst. For example, the aza-Michael addition of azoles to β,γ-unsaturated-α-keto esters has been achieved at room temperature in the absence of a catalyst, affording new C–N bond adducts in excellent yields. researchgate.net

| Approach | Key Advantages | Example/Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, solvent-free conditions, energy efficiency | Polymerization of β-amino esters | rsc.orgrsc.org |

| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally friendly | Enantioselective synthesis of β-amino esters | researchgate.netmdpi.com |

| Renewable Feedstocks | Reduces reliance on fossil fuels, sustainable sourcing | Synthesis from bio-derived 3-hydroxypropionic acid | springernature.com |

| "Hydrogen Borrowing" Catalysis | Waste-free C-N bond formation, high atom economy | Direct amination of alcohols | springernature.com |

Design and Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalyst employed. Future research is directed towards creating novel catalytic systems that offer superior performance over existing ones.

Emerging trends in this area include:

Cooperative Catalysis: Systems where two or more catalysts work in concert to facilitate a transformation are being developed. A cooperative catalytic system has been reported for the synthesis of β-amino acid esters from β-hydroxyl acid esters, showcasing a powerful approach for carbon-nitrogen bond formation. springernature.com

Nanomaterial-Based Catalysts: Noble metal nanostructures, such as those based on platinum, palladium, and gold, are being investigated as highly active and selective heterogeneous catalysts. mdpi.com These materials offer a large surface area and unique electronic properties, enabling efficient catalysis in a variety of organic reactions that could be adapted for β-amino ester synthesis. mdpi.com For example, novel palladium nanoclusters have been shown to be efficient for the formation of aromatic azo compounds in an environmentally friendly manner. mdpi.com

Multifunctional Catalysts: Researchers are designing catalysts that can promote multiple reaction steps in a tandem process. A novel base-metal multifunctional nanomagnetic catalyst has been prepared that can first catalyze the oxidation of an alcohol to an aldehyde and then promote the subsequent condensation and cyclization reactions to form complex molecules. nih.gov Such systems offer a streamlined pathway for synthesizing complex derivatives from simple precursors.

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles

While the synthesis of this compound is important, understanding its reactivity and potential for further chemical transformations is crucial for discovering new applications. A significant area of research is its use as a monomer for the creation of functional polymers.

Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers that have garnered substantial attention for biomedical applications. resolvemass.ca The properties of these polymers can be precisely controlled by the choice of monomers, such as this compound.

Future research will likely focus on:

Tunable Degradation: The ester bond in the PBAE backbone is susceptible to hydrolysis, making the polymers biodegradable. resolvemass.ca By modifying the structure of the β-amino ester monomer, researchers can fine-tune the degradation rate. The hydrophobicity and electronic environment of the side chains—in this case, the butylamino group—can influence the rate of water access to the ester bond, thereby controlling the polymer's breakdown. nih.govnih.gov

pH-Responsive Materials: The amino group in the polymer backbone provides pH sensitivity. resolvemass.ca At lower pH, the amines become protonated, which can trigger swelling or dissolution of the polymer, facilitating the release of an encapsulated payload like a drug in specific acidic environments, such as tumors. nih.gov Exploring the specific pKa imparted by the butylamino group in a polymer derived from this compound is a key research direction.

Functional Polymer Architectures: this compound can be incorporated into various polymer architectures, including linear, branched, and cross-linked networks. resolvemass.ca The development of new polymerization techniques will allow for the creation of novel materials with tailored mechanical and chemical properties for applications ranging from gene therapy to tissue engineering. frontiersin.orgresearcher.life

Integration of Advanced Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reaction pathways.

For this compound, computational methods are expected to play a pivotal role in several areas:

Reaction Mechanism and Catalyst Design: Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. rsc.org This allows researchers to understand how catalysts function and to design new, more efficient catalysts for the synthesis of β-amino esters. rsc.orgrsc.org

Property Prediction: Computational tools can predict various physicochemical properties of this compound and polymers derived from it. Methods used for modeling the pharmacokinetic properties of drugs (ADME) can be adapted to predict properties like hydrophobicity (LogP) and molecular flexibility. mdpi.com Such predictions can guide the design of new β-amino esters for specific applications, for instance, in drug delivery systems. researchgate.net

Rational Design of Functional Materials: By simulating the behavior of polymers at the molecular level, researchers can rationally design materials with desired characteristics. For example, computational studies on β-peptides have been used to establish "rules of thumb" that guide the design of sheet-like structures based on the chirality of the β-amino acid monomers. nih.gov Similar approaches can be applied to design PBAEs with specific folding or self-assembly properties for advanced materials applications. uga.edu

| Computational Method | Objective | Specific Application Area | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and molecular interactions | Optimizing synthesis of poly(β-amino ester)s | rsc.orgrsc.org |

| Homology Modeling | Predict 3D structures of proteins (e.g., enzymes) | Rational design of improved biocatalysts for synthesis | beilstein-journals.org |

| Molecular Docking | Simulate interaction between a molecule and a target protein | Predicting binding of β-amino ester derivatives to biological targets | beilstein-journals.org |

| ADME Prediction Models | Predict physicochemical and pharmacokinetic properties | In silico screening of new β-amino ester derivatives for drug delivery | mdpi.comresearchgate.net |

Q & A